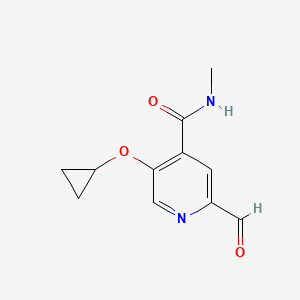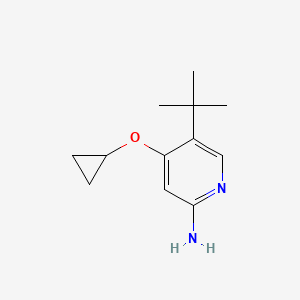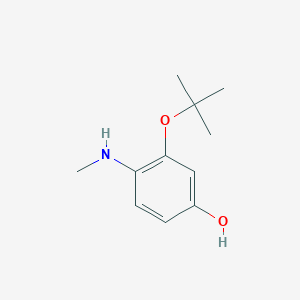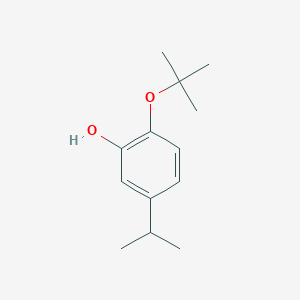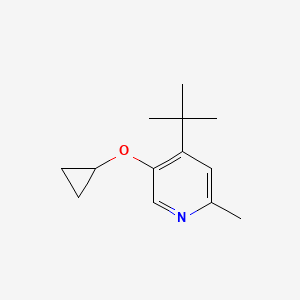
4-Tert-butyl-5-cyclopropoxy-2-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butyl-5-cyclopropoxy-2-methylpyridine is an organic compound with the molecular formula C13H19NO It is a derivative of pyridine, characterized by the presence of a tert-butyl group at the 4-position, a cyclopropoxy group at the 5-position, and a methyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-5-cyclopropoxy-2-methylpyridine typically involves multi-step organic reactions. One common method includes the alkylation of a pyridine derivative with tert-butyl and cyclopropoxy groups under controlled conditions. The reaction may involve the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Tert-butyl-5-cyclopropoxy-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by the electron-donating groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Tert-butyl-5-cyclopropoxy-2-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Tert-butyl-5-cyclopropoxy-2-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di-tert-butyl-4-methylpyridine: Similar in structure but lacks the cyclopropoxy group.
4-Tert-butyl-5-iodo-2-methylpyridine: Contains an iodine atom instead of a cyclopropoxy group.
5-(Tert-butyl)-4-hydroxy-2-methylpyridine: Features a hydroxy group instead of a cyclopropoxy group.
Uniqueness
4-Tert-butyl-5-cyclopropoxy-2-methylpyridine is unique due to the presence of both tert-butyl and cyclopropoxy groups on the pyridine ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C13H19NO |
|---|---|
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
4-tert-butyl-5-cyclopropyloxy-2-methylpyridine |
InChI |
InChI=1S/C13H19NO/c1-9-7-11(13(2,3)4)12(8-14-9)15-10-5-6-10/h7-8,10H,5-6H2,1-4H3 |
Clé InChI |
KECDOKMZHQVVLH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=N1)OC2CC2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




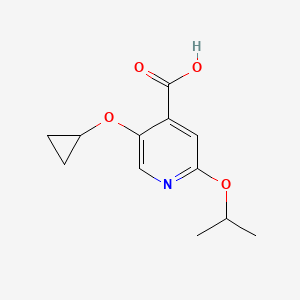
![2-[5-Chloro-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14838688.png)


